(Z)-N'-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)sulfonyl-N'-propylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-14-19-18(15-8-6-5-7-9-15)20-24(21,22)17-12-10-16(11-13-17)23-4-2/h5-13H,3-4,14H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXDEAGRYSUMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with N-propylbenzenecarboximidamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of (Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Substitution: Formation of sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide is used as a reagent for the derivatization of amino acids and peptides. This derivatization enhances the detection and quantification of these biomolecules in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Biology
In biological research, the compound is used to study enzyme kinetics and protein interactions. It can act as an inhibitor or activator of specific enzymes, providing insights into their mechanisms of action and potential therapeutic targets .
Medicine
In medicine, (Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals .
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of (Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below contrasts (Z)-N'-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide with N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide (CAS: 184778-31-2), a related carboximidamide derivative :
Key Observations:
Molecular Size and Complexity :
- The target compound’s larger molecular weight (359.45 vs. 204.15 g/mol) reflects its extended sulfonyl-ethoxybenzene and propyl substituents, which may reduce membrane permeability compared to the smaller trifluoromethyl analogue .
Functional Group Impact: Sulfonyl vs. Ethoxy vs. Trifluoromethyl: Ethoxy’s electron-donating effect contrasts with trifluoromethyl’s strong electron-withdrawing nature, altering electronic density and reactivity.
Synthetic Utility :
Pharmacological and Physicochemical Data Gaps
Available literature lacks critical data for both compounds:
- Solubility and Stability: No experimental values are reported, though the sulfonyl group in the target compound likely improves aqueous solubility compared to the trifluoromethyl analogue’s hydrophobicity .
- Biological Activity : Neither compound has documented therapeutic targets, but structural analogs of carboximidamides are explored for antimicrobial and anticancer applications.
Biological Activity
(Z)-N'-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, relevant case studies, and research findings.
The compound's biological activity can be attributed to its interaction with specific biological targets, particularly proteins involved in cellular signaling pathways. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors, potentially modulating pathways related to inflammation and cancer.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cell lines. For instance, assays conducted on human cancer cell lines have shown reduced cell viability and proliferation when treated with this compound. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, vary depending on the specific cell line tested.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Inhibition of cell proliferation |
| MCF-7 (Breast) | 10.5 | Induction of apoptosis |
| HeLa (Cervical) | 12.0 | Disruption of cell cycle progression |
In Vivo Studies
Research involving animal models has further elucidated the compound's pharmacodynamics and pharmacokinetics. In a murine model of tumor growth, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of immune responses.
Case Studies
-
Case Study 1: Lung Cancer Treatment
- A study involving A549 lung cancer cells treated with varying concentrations of this compound demonstrated a dose-dependent reduction in cell viability. The study concluded that the compound could serve as a potential therapeutic agent for lung cancer.
-
Case Study 2: Breast Cancer Research
- In MCF-7 breast cancer cells, the compound was shown to induce apoptosis through activation of caspase pathways. This finding highlights its potential role in targeted cancer therapies.
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Case Study 3: Anti-inflammatory Effects
- An investigation into the anti-inflammatory properties revealed that this compound effectively reduced pro-inflammatory cytokine production in macrophages.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (Z)-N'-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide with high stereochemical purity?
- Methodological Answer : The synthesis of imidamide derivatives typically involves coupling sulfonyl chlorides with amidines under controlled conditions. For stereochemical control, use chiral auxiliaries or catalysts (e.g., palladium-mediated cross-coupling) to favor the Z-configuration. Purification via column chromatography with polar/non-polar solvent systems (e.g., hexane:ethyl acetate gradients) ensures stereoisomeric separation . Reaction monitoring by TLC and NMR (e.g., ¹H-NMR coupling constants) is critical to confirm stereochemistry.
Q. How can the purity and structural integrity of this compound be validated in academic settings?
- Methodological Answer : Combine analytical techniques:
- HPLC-UV (λmax ~255 nm for sulfonyl groups, as seen in similar compounds ).
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion).
- ¹H/¹³C-NMR to verify substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH3, δ ~4.1 ppm for OCH2; sulfonyl protons δ ~7.5-8.0 ppm ).
- X-ray crystallography (if crystalline) for absolute configuration confirmation.
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Follow hazard codes H303+H313+H333 (risk of toxicity via inhalation, skin contact, or ingestion). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust generation. Storage at -20°C in airtight containers minimizes degradation. Refer to safety data sheets (SDS) for spill management and disposal .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The ethoxy group’s electron-donating nature activates the benzene ring toward electrophilic substitution, while the sulfonyl moiety withdraws electrons, directing reactivity to specific positions. Steric hindrance from the propyl group may slow reactions at the imidamide nitrogen. Computational studies (DFT) can map electrostatic potentials and predict regioselectivity .
Q. What experimental approaches resolve contradictions in reported biological activity data for imidamide derivatives?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Use orthogonal assays (e.g., enzymatic vs. cell-based) and validate with structurally analogous controls. For example, if antimicrobial activity is disputed, test against Gram-positive/-negative bacteria and fungi under standardized CLSI protocols .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically studied?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 1–12) at 37°C; monitor degradation via HPLC.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Photostability : Expose to UV light (λ=254 nm) and analyze by LC-MS for photodegradants .
Q. What role does the Z-configuration play in modulating binding affinity to target proteins?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to compare Z and E isomers’ binding modes. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify affinity differences. For example, the Z-configuration may optimize hydrogen bonding with catalytic residues in enzymes like kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
